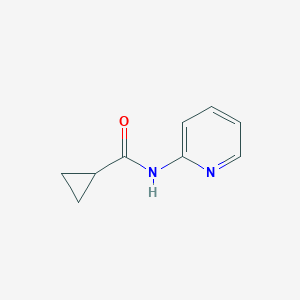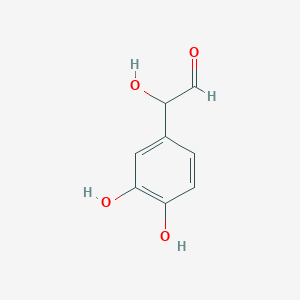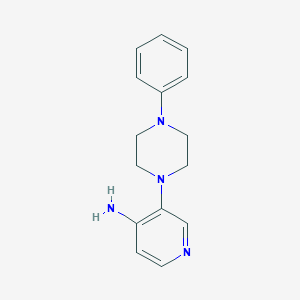
Germanium disulfide
Übersicht
Beschreibung
Germanium disulfide (GeS2) is an inorganic compound with the formula GeS2. It is a white high-melting crystalline solid . The compound is a 3-dimensional polymer, in contrast to silicon disulfide, which is a one-dimensional polymer .
Synthesis Analysis
Germanium disulfide is produced by treating a solution of germanium tetrachloride in a concentrated hydrochloric acid solution with hydrogen sulfide. It precipitates as a white solid .Molecular Structure Analysis
The GeS2 molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . Every germanium atom is tetrahedrally linked to four sulfur atoms, with an interatomic distance of 2.19Å . The unit cell contains 24 molecules and has dimensions: a=11.66Å, b=22.34Å, c=6.86Å .Chemical Reactions Analysis
Germanium disulfide does not dissolve in aqueous acid, which facilitated its isolation . It is insoluble in water, but it dissolves in aqueous solutions of sodium sulfide owing to the formation of thiogermanates: GeS2 + Na2S → Na2GeS3 .Physical And Chemical Properties Analysis
Germanium disulfide has a molar mass of 136.75 g·mol−1. It appears as white, translucent crystals. It has a density of 2.94 g cm−3. Its melting point is 840 °C and boiling point is 1,530 °C. It is soluble in liquid ammonia but has a solubility of only 0.45 g/100 mL in water .Wissenschaftliche Forschungsanwendungen
Semiconductor and Photo Optic Applications
Germanium disulfide is a crystalline solid used as a semiconductor and in photo optic applications . Its properties make it suitable for use in various electronic devices.
Nonlinear Optics
The linear and nonlinear optical susceptibilities of germanium disulfide have been studied, showing considerable anisotropy . This property makes it useful for second harmonic generation and optical parametric oscillation .
Solar Cells and Light Emitting Diodes (LEDs)
Ternary semiconducting compounds like germanium disulfide are promising candidates for solar cells applications . They are also used in the manufacturing of light-emitting diodes (LEDs) .
Solid Electrolytes
Germanium chalcogenide glasses of the Ag–Ge–S system, which include germanium disulfide, are good solid electrolytes with high Ag+ ionic conduction at room temperature . This property is crucial for the observed giant photoinduced effects .
Extraction from Secondary Resources
Germanium often exists in the form of associated minerals in lead–zinc sulfide and lead–zinc oxide, coal, and copper mines . As a by-product of lead–zinc smelting, zinc oxide dust is an important secondary resource for extracting germanium .
Safety and Hazards
Germanium disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .
Wirkmechanismus
Target of Action
Germanium disulfide (GeS2) is an inorganic compound that forms a 3-dimensional polymer It’s known that the compound interacts with various elements and compounds during its formation and dissolution .
Mode of Action
It is known that GeS2 is produced by treating a solution of germanium tetrachloride in a concentrated hydrochloric acid solution with hydrogen sulfide . It precipitates as a white solid and is insoluble in water. It dissolves in aqueous solutions of sodium sulfide owing to the formation of thiogermanates .
Biochemical Pathways
It’s worth noting that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Pharmacokinetics
It’s known that ges2 is insoluble in water but soluble in liquid ammonia . This solubility characteristic may influence its bioavailability.
Result of Action
It’s known that ges2 forms a 3-dimensional polymer, in contrast to silicon disulfide, which is a one-dimensional polymer . The Ge-S distance in the compound is 2.19 Å .
Action Environment
The action of GeS2 can be influenced by environmental factors. For instance, its solubility can be affected by the presence of certain substances. It’s insoluble in water but dissolves in aqueous solutions of sodium sulfide . Furthermore, GeS2 is found in natural environments, specifically in fumaroles of some burning coal-mining waste heaps .
Eigenschaften
IUPAC Name |
bis(sulfanylidene)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeS2/c2-1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVROFXIVWAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ge]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeS2 | |
| Record name | Germanium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065177 | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium disulfide | |
CAS RN |
12025-34-2 | |
| Record name | Germanium sulfide (GeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12025-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium sulfide (GeS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of germanium disulfide?
A1: The molecular formula of germanium disulfide is GeS2. Its molecular weight is 136.75 g/mol.
Q2: What are the different polymorphs of GeS2?
A2: Germanium disulfide exists in three main forms: an amorphous form (a-GeS2), a layered crystalline form (2d-GeS2), and a quartz-like crystalline form (3d-GeS2) []. The layered 2d-GeS2 is a promising candidate for UV-polarized photodetection due to its wide band gap and anisotropic properties [].
Q3: How does pressure affect the structure of GeS2 glass?
A3: Under high pressure, GeS2 glass undergoes a gradual transition from a low-density amorphous state to a metallic high-density amorphous state. This change involves alterations in the local coordination of both germanium (Ge) and sulfur (S) atoms [].
Q4: How does the synthesis temperature influence the structure of GeS2 glass?
A4: Higher synthesis temperatures for GeS2 glass lead to increased bond angle disorder and the formation of stronger Ge-S bonds within the tetrahedral structure. Varying the thermal history within the vitrification temperature range also significantly impacts the structural network [].
Q5: What is the role of chemical disorder in the glass formation of GeS2?
A5: Chemical disorder in molten GeS2 influences its glass-forming ability. Germanium-rich local environments are crucial for glass formation at high cooling rates. A slight deviation from stoichiometry to GeS2.01 can significantly reduce the required cooling rate [, ].
Q6: What unique optical properties make GeS2 suitable for specific applications?
A6: GeS2 exhibits polarization-sensitive photodetection in the UV region due to its wide band gap (>3 eV) and significant in-plane anisotropy []. This makes it suitable for UV-polarized photodetection applications in fields like aerospace and space communications [].
Q7: How does pressure affect the optical properties of different GeS2 forms?
A7: Hydrostatic pressure causes a redshift in the optical bandgap of all three GeS2 forms, with the effect being most pronounced in a-GeS2. The infrared refractive index increases significantly with pressure for both a-GeS2 and 2d-GeS2, implying a substantial pressure-induced decrease in the average band gap. In contrast, 3d-GeS2 shows a smaller refractive index change [].
Q8: What insights do density functional molecular dynamics simulations provide about the electronic structure of amorphous GeS2?
A8: Simulations reveal a strong agreement between the computed electronic density of states and experimental XPS measurements. Analysis of the partial EDOS and inverse participation ratio, along with electronic contour plots, helps elucidate the nature of covalent bonds and charge transfer mechanisms within the amorphous structure [].
Q9: How is GeS2 used in second harmonic generation applications?
A9: Chalcogenide glasses based on germanium disulfide exhibit high second-order susceptibilities upon thermal poling. This property makes them suitable for second harmonic generation applications. For instance, the Ge25Sb10S65 glass composition, after optimization of the poling treatment, has shown a second-order coefficient χ(2) of up to 8 pm V–1 [].
Q10: How do the properties of GeS2 facilitate its use in phase-change materials?
A10: Bulk glassy GeTe2, structurally similar to GeS2, has shown potential as a precursor for next-generation phase-change materials. The discovery of this tetrahedral GeX2 family member opens up new avenues for exploring novel chalcogenide-based phase-change materials [].
Q11: Can you elaborate on the role of GeS2 in fast ion transport within glasses?
A11: Studies on sodium and silver vitreous sulfides suggest that isolated sulfur (Siso), surrounded only by mobile cations, plays a crucial role in facilitating fast ion transport. The Siso/Stot ratio serves as a reliable indicator of ionic conductivity, highlighting the significance of interconnected pathways involving Siso for enhanced ion diffusion in glassy electrolytes [].
Q12: What are some promising areas for future research on germanium disulfide?
A12: Future research can explore:
- Optimizing GeS2-based materials for high-performance, self-powered UV photodetection, particularly for large-area applications [].
- Further investigating the potential of GeS2 and related compounds as solid electrolytes for high-capacity solid-state batteries, focusing on strategies to enhance ionic conductivity [].
- Developing scalable methods for the controlled synthesis of GeS2 nanostructures with tailored properties for applications in optoelectronics and energy storage [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






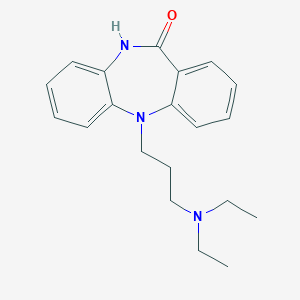


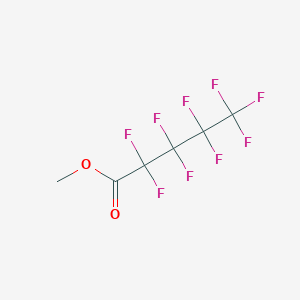
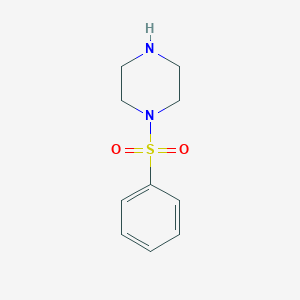
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

